molecular formula C12H8Br2S B1265689 Bis(4-bromophenyl) sulphide CAS No. 3393-78-0

Bis(4-bromophenyl) sulphide

Cat. No. B1265689
CAS RN: 3393-78-0
M. Wt: 344.07 g/mol
InChI Key: CLPVCAXOQZIJGW-UHFFFAOYSA-N
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Description

Synthesis Analysis Bis(4-bromophenyl) sulphide (BBD) synthesis has been explored through various chemical pathways. Notably, the preparation of poly(1,4-phenylene sulphide) (PPS) directly from BBD is achieved by reaction in a boiling quinoline/pyridine solvent mixture, in the presence of copper powder. This process has established conditions for generating PPS, which is significant for its application in materials science. The synthesis involves copper acting as a catalyst, resulting in PPS of varying molar mass and highlighting the importance of the copper to BBD molar ratio for optimal yield and material properties (Lovell & Still, 1990).

Molecular Structure Analysis The structure and reactivity of bis(phenylchlorophosphino)-dicarba-closo-dodecaborane, which reacts with sulfur to produce compounds related to bis(4-bromophenyl) sulphide, have been studied. These compounds are characterized by their spectroscopic data and X-ray structure determinations, offering insights into the molecular architecture and potential reactivity of bis(4-bromophenyl) sulphide derivatives (Balema et al., 1998).

Chemical Reactions and Properties Bis(4-bromophenyl) sulphide's reactivity has been investigated through its synthesis and the electropolymerization behavior of related bis(oligothienyl) sulfides. These studies reveal the electrochemical properties and potential for polymer formation, which is pertinent to the application of bis(4-bromophenyl) sulphide in conducting polymers (Chahma et al., 2005).

Physical Properties Analysis The physical properties of materials derived from bis(4-bromophenyl) sulphide, such as poly(arylene sulphides), have been characterized through various techniques including IR and NMR spectroscopy, differential scanning calorimetry, and thermogravimetry. These studies provide valuable information on the thermal stability, mechanical properties, and polymerization behavior of bis(4-bromophenyl) sulphide-based materials (Lovell & Still, 1990).

Chemical Properties Analysis Investigations into the chemical properties of bis(4-bromophenyl) sulphide and related compounds focus on their reactivity and the synthesis of novel materials with potential applications in electronics and materials science. The ability to undergo electropolymerization to form conducting polymers indicates a significant aspect of its chemical behavior, contributing to the development of advanced materials (Chahma et al., 2005).

Scientific Research Applications

Synthesis of Poly(p-phenylene sulfide) (PPS)

  • Scientific Field : Polymer Chemistry .
  • Application Summary : Bis(4-bromophenyl) sulphide is used in the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance plastic .
  • Methods of Application : The process involves heating Bis(4-bromophenyl) sulphide with magnesium metal, which results in a low molecular weight polymer. Better results are obtained when the compound is heated in the presence of sodium carbonate or zinc metal. The best results are achieved with the addition of a catalytic amount of KI to the zinc–BBD mixture .
  • Results : The polymers prepared by these methods are semicrystalline and dissolve in 1-chloronaphthalene. They have properties comparable to commercial PPS .

Organic Synthesis / Research

  • Scientific Field : Organic Chemistry .
  • Application Summary : Bis(4-bromophenyl) sulphide is used in organic synthesis and research .
  • Methods of Application : The specific methods of application in organic synthesis and research are not provided in the source .
  • Results : The specific results or outcomes obtained from the use of Bis(4-bromophenyl) sulphide in organic synthesis and research are not provided in the source .

Preparation of Tertiary Phosphines

  • Scientific Field : Organophosphorus Chemistry .
  • Application Summary : Bis(4-bromophenyl) sulphide can be used in the synthesis of tertiary phosphines .
  • Methods of Application : The specific methods of application in the synthesis of tertiary phosphines are not provided in the source .
  • Results : The specific results or outcomes obtained from the use of Bis(4-bromophenyl) sulphide in the synthesis of tertiary phosphines are not provided in the source .

Synthesis of 1,2-Biphenylethane Based Single-Molecule Diodes

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Application Summary : Bis(4-bromophenyl) sulphide is used in the synthesis of 1,2-biphenylethane based single-molecule diodes .
  • Methods of Application : The synthesis involves using unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates, which are obtained from the corresponding tolane precursor by selective hydrogenation .
  • Results : Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .

Safety And Hazards

BBPS is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and washing thoroughly after handling .

Relevant Papers One relevant paper discusses the synthesis of a new copolymer via reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .

properties

IUPAC Name

1-bromo-4-(4-bromophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPVCAXOQZIJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871019
Record name Bis(4-bromophenyl) sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromophenyl) sulphide

CAS RN

3393-78-0
Record name 1,1′-Thiobis[4-bromobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfide, bis(p-bromophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-bromophenyl) sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl) sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AC Archer - 1991 - search.proquest.com
The effect of solvent and reaction temperature upon the polymerisation of copper (l) 4-bromobenzenethiolate (CBT) to form poly (1, 4-phenylene sulphide)(PPS) has been investigated. …
Number of citations: 0 search.proquest.com
SB Bulgarevich, DY Movshovich, NA Ivanova… - Journal of molecular …, 1992 - Elsevier
… results, however, indicate that di-p-tolyl-sulphide and bis-4-bromophenylsulphide have helical conformations A (4 = 4’ = 35’) [6,10]. Vectoral analysis of the dipole moments of the o,o’-…
Number of citations: 7 www.sciencedirect.com
JM Bhojane, SA Sarode, JM Nagarkar - RSC advances, 2016 - pubs.rsc.org
Novel, facile C–S and S–S bond coupling reactions were achieved by using an aryl diazonium salt as an arylating agent and thioacetamide as a sulphur surrogate. The reaction …
Number of citations: 3 pubs.rsc.org

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